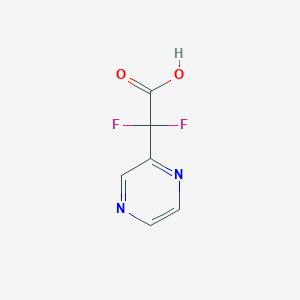

2,2-Difluoro-2-(pyrazin-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-pyrazin-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-6(8,5(11)12)4-3-9-1-2-10-4/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJPRYTWSMMHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Difluoro 2 Pyrazin 2 Yl Acetic Acid and Analogous Constructs

Established Synthetic Pathways for the 2,2-Difluoro-2-(pyrazin-2-yl)acetic Acid Framework

Traditional synthetic approaches to heteroaryl-2,2-difluoroacetic acids rely on the sequential introduction of the key structural components: the pyrazine (B50134) ring and the difluoroacetic acid side chain. These methods often involve multi-step sequences that control regioselectivity through the use of pre-functionalized substrates.

Introduction of the 2,2-Difluoroacetic Acid Moiety in Heterocyclic Systems

The incorporation of a difluoroacetic acid group or its ester precursor onto a heterocyclic ring is a critical transformation. A common strategy involves the reaction of a heterocyclic precursor with a reagent that delivers the '-CF2COOR' fragment. One of the most established methods for this purpose is the Reformatsky reaction, which utilizes an α-halo ester and a metal, typically zinc, to form an organozinc enolate. acs.orgwikipedia.org This enolate can then react with various electrophiles. While classically used with aldehydes and ketones, modifications of this reaction can be applied to introduce the difluoroacetate (B1230586) unit. For instance, the reaction of ethyl bromodifluoroacetate or iododifluoroacetate with activated zinc or other metals (e.g., indium, samarium) generates a difluorinated Reformatsky reagent. wikipedia.orgrsc.orgresearchgate.netresearchgate.net This nucleophilic species can, in principle, be coupled with an electrophilic pyrazine derivative, such as a pyrazin-2-yl halide or triflate, often mediated by a transition metal catalyst.

Another approach involves the radical-mediated addition of a difluoroacetyl group. Copper-catalyzed reactions using ethyl bromodifluoroacetate (BrCF2CO2Et) as the difluoroacetylating agent have been developed for the functionalization of various organic molecules, including alkenes and electron-deficient heterocycles. acs.orgnih.govmdpi.com These reactions typically proceed via an atom transfer radical addition (ATRA) mechanism, where a CF2COOEt radical is generated and adds to the substrate. acs.org For a pyrazine system, this would likely involve a Minisci-type reaction, where the radical adds to the protonated, electron-deficient pyrazine ring.

| Method | Reagent | Key Intermediate | Applicability to Heterocycles |

| Reformatsky Reaction | Ethyl bromodifluoroacetate, Zinc | Zinc enolate (BrZnCF2COOEt) | Coupling with electrophilic heterocycles |

| Copper-Catalyzed Radical Addition | Ethyl bromodifluoroacetate, Cu(I) catalyst | Difluoroacetyl radical (•CF2COOEt) | Addition to electron-deficient heterocycles |

| Photoredox Catalysis | α,α-Difluoroarylacetic acids | Aryldifluoromethyl radical | Decarboxylative functionalization |

Strategies for Regioselective Pyrazine Ring Functionalization

The pyrazine ring is an electron-deficient heterocycle, which dictates its reactivity and presents challenges for regioselective functionalization. Direct electrophilic aromatic substitution is generally difficult. Therefore, specific strategies must be employed to control the position of substitution. cmu.edu

One powerful method for the C-H functionalization of electron-deficient heterocycles is the Minisci reaction. rsc.orgwikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.org For pyrazine, protonation enhances its electrophilicity, making it susceptible to radical attack, primarily at the C-2 position. By generating a difluoroacetyl radical (•CF2COOEt) from a precursor like ethyl bromodifluoroacetate, it is conceivable to achieve direct C-H difluoroacetylation of the pyrazine ring. acs.orgacs.org The selectivity of Minisci reactions can sometimes be an issue, potentially leading to mixtures of regioisomers, but conditions can often be optimized. acs.orgresearchgate.net

Directed ortho metalation (DoM) is another cornerstone of regioselective synthesis. wikipedia.orgorganic-chemistry.org This strategy requires the presence of a directing metalation group (DMG) on the ring, which coordinates to an organolithium base (like n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.org While pyrazine itself lacks a classical DMG, a pre-installed group such as an amide or a protected amine at the 2-position could direct lithiation to the C-3 position. cmu.eduacs.org Alternatively, halogen-metal exchange of a 2-halopyrazine with an organolithium reagent can generate a 2-lithiopyrazine in situ. This pyrazin-2-yllithium or the corresponding pyrazin-2-ylzinc reagent can then be quenched with an electrophile that installs the difluoroacetic moiety or a precursor. nih.gov

Multi-Step Synthesis Sequences and Intermediates in Related Fluorinated Pyrazines

Given the challenges of direct functionalization, multi-step sequences starting from pre-functionalized pyrazines are common. A plausible synthetic route to this compound would likely commence with a 2-substituted pyrazine.

A common starting material is 2-chloropyrazine, which is commercially available or readily synthesized. The chlorine atom can be displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions. researchgate.net A hypothetical sequence could involve:

Formation of a Pyrazine Grignard or Organozinc Reagent: 2-Chloropyrazine can be converted into its corresponding Grignard reagent (pyrazin-2-ylmagnesium chloride) or, more commonly, a more stable organozinc reagent (pyrazin-2-ylzinc chloride) via halogen-metal exchange or oxidative addition.

Coupling with a Fluorinated Electrophile: This organometallic intermediate could then be reacted with an electrophilic source of the difluoroacetate group, such as ethyl chlorodifluoroacetate or a related species, often in the presence of a palladium or nickel catalyst.

Hydrolysis: The resulting ester, ethyl 2,2-difluoro-2-(pyrazin-2-yl)acetate, would then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.

Key intermediates in such a sequence would include 2-halopyrazines and pyrazin-2-yl organometallic species. The synthesis of functionalized pyrazines often involves building the ring from acyclic precursors, for example, through the condensation of α-dicarbonyl compounds with α-diamines, which allows for the introduction of substituents at specific positions from the outset. rsc.orgresearchgate.net

| Step | Reaction Type | Starting Material | Key Intermediate |

| 1 | Halogen-Metal Exchange | 2-Chloropyrazine | Pyrazin-2-ylzinc chloride |

| 2 | Cross-Coupling | Pyrazin-2-ylzinc chloride | Ethyl 2,2-difluoro-2-(pyrazin-2-yl)acetate |

| 3 | Saponification | Ethyl 2,2-difluoro-2-(pyrazin-2-yl)acetate | This compound |

Emerging Synthetic Approaches in the Synthesis of Fluorinated Heteroaryl Acetic Acids

Recent advances in synthetic methodology have focused on developing more direct, efficient, and sustainable routes to complex molecules. Catalysis and one-pot procedures are at the forefront of these efforts.

Catalytic Strategies for C-F Bond Formation and Functionalization

Modern catalytic methods, particularly those involving photoredox catalysis, have revolutionized the formation of C-C and C-F bonds. Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling a wide range of transformations that were previously challenging. nih.govresearchgate.net

The direct C-H difluoroalkylation of heteroaromatics has been successfully achieved using this approach. nih.gov For instance, α,α-difluoroarylacetic acids can serve as precursors to aryldifluoromethyl radicals upon decarboxylation, which can then be used to functionalize other molecules. nih.govresearchgate.net Similarly, reagents like ethyl bromodifluoroacetate can be activated by a photocatalyst to generate the •CF2COOEt radical, which then engages in Minisci-type additions to heterocycles like pyrazine. mdpi.com These photocatalytic methods often exhibit high functional group tolerance and proceed under mild, ambient temperature conditions, making them highly attractive for late-stage functionalization. nih.gov

Transition metal catalysis also continues to evolve. While palladium has been a workhorse, other metals like copper, nickel, and iridium are finding increasing use. mdpi.comresearchgate.netacs.org For example, copper catalysis is effective for the difluoroacetylation of quinoxalinones with ethyl bromodifluoroacetate, demonstrating a direct C-H functionalization pathway on a pyrazine-containing fused system. researchgate.net Iridium-catalyzed reductive Reformatsky-type reactions have also been developed, expanding the scope of this classic transformation. acs.org

Mechanistic Insights and Reactivity Profiles of 2,2 Difluoro 2 Pyrazin 2 Yl Acetic Acid

Transformation Pathways of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, allowing for a range of transformations that are fundamental in organic synthesis.

Decarboxylation Phenomena in α,α-Difluoroacetic Acid Systems

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for carboxylic acids. The stability of the resulting carbanion intermediate is a key factor determining the ease of this process. For simple aliphatic carboxylic acids, this reaction requires high temperatures. However, the presence of electron-withdrawing groups on the α-carbon can stabilize the incipient carbanion, facilitating decarboxylation under milder conditions. libretexts.org

In α,α-difluoroacetic acid systems, the two fluorine atoms exert a powerful electron-withdrawing inductive effect, which significantly stabilizes the α-carbanion formed upon loss of CO₂. This stabilization lowers the activation energy for decarboxylation compared to their non-fluorinated analogs. libretexts.org While the decarboxylation of β-keto acids is well-known to proceed through a cyclic six-membered transition state, the mechanism for α-substituted acids like 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid involves the direct formation of an intermediate carbanion. youtube.commasterorganicchemistry.com The presence of the pyrazine (B50134) ring, another electron-withdrawing group, further enhances the stability of this carbanion, suggesting that decarboxylation could be a prominent reaction pathway under thermal or basic conditions. nih.gov

Computational studies on related heterocyclic acetic acids, such as 2,2-di(pyridin-2-yl)acetic acid, have shown that decarboxylation can be thermodynamically favorable over other potential transformations like tautomerization. nih.gov This suggests that heating this compound would likely lead to the formation of a difluoromethylpyrazine intermediate.

Derivatization Reactions at the Carboxyl Group (e.g., Esterification, Amidation)

The carboxyl group of this compound readily undergoes standard derivatization reactions such as esterification and amidation. These transformations are crucial for creating analogues with modified physicochemical properties or for installing functional handles for further synthetic steps. medcraveonline.com

Esterification can be achieved through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), is a common approach. nih.gov Alternatively, the carboxylic acid can be reacted with an alkyl halide under basic conditions. Given the potential for side reactions under harsh conditions, milder methods are often preferred.

Amidation typically requires the activation of the carboxylic acid to facilitate the attack by an amine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBT) to suppress side reactions and improve yields. mdpi.com This method has been successfully used for the synthesis of amides from various pyrazine-2-carboxylic acids. nih.govresearchgate.net Another strategy involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.

Below is a table summarizing common derivatization reactions and typical reagents.

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agents (e.g., EDCI, HOBT) | Amide |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride |

This table presents interactive data on common derivatization reactions.

Reaction Dynamics at the Geminal Difluoromethylene Center

The C(sp³)-F bond is the strongest single bond in organic chemistry, making the geminal difluoromethylene group generally inert. However, its unique electronic properties allow for specific activation pathways under appropriate conditions.

Carbon-Carbon Bond Cleavage Processes in Difluorinated Systems

The primary carbon-carbon bond cleavage process involving the difluoromethylene center is decarboxylation, as detailed in section 3.1.1. This reaction breaks the bond between the carboxyl carbon and the α-carbon. Beyond decarboxylation, other C-C bond cleavage reactions are less common due to the high strength of the carbon framework. However, radical-based methods have been developed for the synthesis of gem-difluoroalkenes from α-trifluoromethyl alkenes, which involve the cleavage of C-F and other bonds, demonstrating that C-C bond formation and cleavage in fluorinated systems can be achieved through modern synthetic protocols. organic-chemistry.orgacs.orgresearchgate.net

Nucleophilic and Electrophilic Activation of the Difluoromethylene Group

The reactivity of the difluoromethylene group is twofold, stemming from the high electronegativity of the fluorine atoms.

Nucleophilic Activation: While the parent acid does not possess a hydrogen atom on the α-carbon, its corresponding ester or amide derivatives do. The hydrogen atom on the difluoromethyl carbon (CF₂H) in derivatives formed from decarboxylation is significantly acidic. google.com This increased acidity is due to the inductive stabilization of the resulting carbanion by the two fluorine atoms. Treatment with a strong base can deprotonate this position, generating a potent (difluoromethyl) carbanion equivalent. cornell.eduacs.org This nucleophile can then react with a wide range of electrophiles, enabling the construction of new carbon-carbon bonds at the difluorinated center. cornell.eduacs.org The use of difluoromethyl phenyl sulfone as a "CF₂H⁻" equivalent highlights this strategy's utility in nucleophilic difluoromethylation. acs.org

Electrophilic Activation: Activating the difluoromethylene group towards nucleophilic attack is challenging due to the strength of the C-F bonds and the poor leaving group ability of the fluoride (B91410) ion. nih.gov Geminal C-F bonds mutually strengthen each other, making them particularly resistant to cleavage. nih.gov Activation typically requires strong Lewis acids or transition metal catalysts. nih.govrsc.org Recent advances have shown that combining a soft transition metal complex with a hard, fluorophilic activator can facilitate the selective cleavage of a single C-F bond, enabling enantioselective substitution reactions. nih.gov Such "push-pull" mechanisms are at the forefront of modern organofluorine chemistry, though their application to a pyrazine-substituted system would require specific investigation. nih.gov

Reactivity of the Pyrazine Core

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structure renders the ring electron-deficient compared to benzene. um.edu.myimperial.ac.uk

The key reactivity features of the pyrazine ring are:

Basicity: The lone pair of electrons on each nitrogen atom allows pyrazine to act as a weak base, undergoing protonation or alkylation at the nitrogen centers. slideshare.netyoutube.com The pKa of pyrazine is significantly lower than that of pyridine, reflecting its reduced basicity. youtube.com

Electrophilic Aromatic Substitution: The electron-deficient nature of the ring, compounded by the protonation of nitrogen atoms under acidic conditions, deactivates it towards electrophilic attack. thieme-connect.de Reactions like nitration or Friedel-Crafts acylation are generally not feasible unless strong activating groups are present on the ring. um.edu.mythieme-connect.de

Nucleophilic Aromatic Substitution: The electron deficiency makes the carbon atoms of the pyrazine ring susceptible to attack by nucleophiles. slideshare.netyoutube.com This reactivity is greatly enhanced if a good leaving group (like a halogen) is present on the ring. thieme-connect.de The presence of the electron-withdrawing α,α-difluoroacetic acid substituent on this compound further deactivates the ring towards electrophiles but would be expected to increase its susceptibility to nucleophilic attack.

The general reactivity patterns of the pyrazine ring are summarized below.

| Reaction Type | Reactivity | Comments |

| Reaction at Nitrogen | Occurs | Protonation and alkylation are possible due to nitrogen lone pairs. slideshare.net |

| Electrophilic Substitution | Very Low | The ring is highly electron-deficient and deactivated. um.edu.mythieme-connect.de |

| Nucleophilic Substitution | Favorable | The electron-deficient ring is susceptible to nucleophilic attack, especially with a leaving group present. youtube.comthieme-connect.de |

This table provides an interactive summary of pyrazine reactivity.

Nucleophilic Substitution Reactions on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring, further enhanced by the 2,2-difluoroacetic acid group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This is in stark contrast to its inertness towards electrophiles. For nucleophilic substitution to occur on the pyrazine ring of this compound, a suitable leaving group, typically a halide, must be present on the ring.

The rate of SNAr reactions on halosubstituted pyrazines is significantly influenced by the nature of the substituents on the ring. Electron-withdrawing groups, such as the difluoroacetic acid moiety, are known to markedly enhance the reactivity of the ring towards nucleophilic attack. nih.gov The substitution of a halogen on a pyrazine ring bearing this group would be expected to proceed readily with a variety of nucleophiles.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. The reactions are typically carried out in a suitable solvent and may or may not require a catalyst, depending on the reactivity of the substrate and the nucleophile.

Table 2: Examples of Nucleophilic Aromatic Substitution on Chloropyrazines

| Chloropyrazine Derivative | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Chloropyrazine | Morpholine | 2-Morpholinopyrazine | Various solvents and bases | researchgate.net |

| Atrazine (a chloro-s-triazine) | Bisulfide (HS-) | Thiolated product | Aqueous solution, 25 °C | nih.gov |

| Array of chloroazines | Polysulfides (Sn2-) | Thiolated products | Aqueous solution, 25 °C | nih.gov |

Redox Chemistry and Aromaticity Considerations in Pyrazines

The electrochemical properties of pyrazines are characterized by their ability to undergo reduction. The introduction of electron-withdrawing substituents, such as the 2,2-difluoroacetic acid group, is expected to have a significant impact on the redox potential of the pyrazine ring, making it more easily reduced. nih.gov

Cyclic voltammetry studies on substituted pyrazines have shown that electron-withdrawing groups, like carboxylic acids, increase the redox potential. dtu.dknih.gov For instance, the reduction potential of pyrazine becomes more positive with an increasing number of carboxylic acid substituents. dtu.dk This trend suggests that this compound would exhibit a relatively high reduction potential compared to unsubstituted pyrazine. The reduction of pyrazine typically involves a two-electron, two-proton process to yield a dihydropyrazine. dtu.dk

Table 3: Redox Potentials of Substituted Pyrazines

| Pyrazine Derivative | Number of Carboxy Groups | Effect on Redox Potential | Reference |

|---|---|---|---|

| Pyrazine | 0 | Base value | dtu.dk |

| Pyrazinecarboxylic acid | 1 | Increase | dtu.dknih.gov |

| Pyrazine-2,3-dicarboxylic acid | 2 | Further increase | nih.gov |

| Pyrazine-2,3,5,6-tetracarboxylic acid | 4 | Significant increase | nih.gov |

Computational and Theoretical Investigations of 2,2 Difluoro 2 Pyrazin 2 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the fundamental electronic properties of the molecule.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

This analysis would focus on the distribution of electrons within the molecule and its key molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and kinetic stability. For a molecule like 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid, these calculations would reveal how the electron-withdrawing pyrazine (B50134) ring and difluoromethyl group influence the electronic environment of the carboxylic acid moiety.

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational modeling could be used to map out potential energy surfaces for reactions involving this compound. By locating and characterizing the transition state structures, researchers could elucidate reaction mechanisms, calculate activation energies, and predict reaction kinetics. For example, the mechanism of deprotonation of the carboxylic acid or its participation in esterification reactions could be modeled to understand the energetic barriers and intermediate structures involved.

Prediction of Spectroscopic Parameters and Molecular Properties

Quantum chemistry software can predict various spectroscopic properties. For this compound, this would include simulating its NMR (1H, 13C, 19F), IR, and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. Other molecular properties such as dipole moment, polarizability, and electrostatic potential could also be calculated to understand its intermolecular interactions.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of the molecule over time. These simulations would provide insight into its conformational flexibility, particularly the rotation around the single bond connecting the pyrazine ring and the difluoroacetic acid group. By analyzing the simulation trajectory, a conformational landscape could be generated to identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Quantitative Structure-Reactivity Relationships (QSRR) Studies

QSRR studies aim to build mathematical models that correlate a molecule's structural or computed properties (descriptors) with its chemical reactivity. If a series of related pyrazine derivatives were studied, a QSRR model could be developed to predict the reactivity of this compound based on calculated descriptors like electronic properties (e.g., orbital energies, partial charges) and steric parameters. Such models are valuable for predicting the reactivity of new, unsynthesized compounds.

As dedicated research on this compound is published, a detailed article with specific data tables and findings for each of these sections could be generated.

Advanced Analytical Methodologies for Characterization of 2,2 Difluoro 2 Pyrazin 2 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid in solution. By analyzing the ¹H, ¹³C, and ¹⁹F spectra, the precise connectivity and electronic environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. The pyrazine (B50134) ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. oregonstate.edu The specific chemical shifts and coupling patterns of these protons would confirm their relative positions on the pyrazine ring. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding and exchange with the solvent. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the pyrazine ring would resonate in the aromatic region, generally between δ 120 and 160 ppm. The difluorinated carbon atom directly attached to the pyrazine ring is expected to exhibit a unique chemical shift, influenced by the strong electron-withdrawing effect of the two fluorine atoms and the nitrogen atoms in the pyrazine ring. The carbonyl carbon of the carboxylic acid group will appear at a characteristic downfield position, typically in the range of δ 160-180 ppm. pdx.edu

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. nih.govnih.gov For this compound, a single resonance is expected for the two equivalent fluorine atoms. The chemical shift of this signal will be characteristic of a difluoromethyl group adjacent to an aromatic ring and a carboxylic acid. mdpi.com Any coupling observed between the fluorine atoms and nearby protons would further confirm the molecular structure.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Pyrazine-H | 8.5 - 9.0 | - | - |

| Carboxylic Acid-H | > 10.0 (broad) | - | - |

| Pyrazine-C | - | 140 - 150 | - |

| C(F)₂ | - | 110 - 120 (triplet) | - |

| C=O | - | 165 - 175 | - |

| -CF₂- | - | - | -80 to -100 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition and molecular weight of a compound with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₆H₄F₂N₂O₂.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. chemguide.co.uklibretexts.org For this compound, characteristic fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da), a common fragmentation for carboxylic acids. libretexts.org

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410).

Cleavage of the pyrazine ring: Fragmentation of the heterocyclic ring system, leading to characteristic fragment ions. miamioh.edu

Interactive Data Table: Expected HRMS Fragmentation Data

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | C₆H₅F₂N₂O₂⁺ | 175.0313 |

| [M-COOH]⁺ | C₅H₄F₂N₂⁺ | 130.0391 |

| [Pyrazinyl-CF₂]⁺ | C₅H₃F₂N₂⁺ | 129.0313 |

X-ray Diffraction Analysis for Solid-State Structural Determination

Based on studies of similar pyrazine derivatives, it is anticipated that the pyrazine ring will be planar. researchgate.netresearchgate.net The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the carboxylic acid groups and the nitrogen atoms of the pyrazine rings, potentially forming dimers or extended networks. researchgate.net The fluorine atoms may also participate in weaker intermolecular interactions.

Interactive Data Table: Representative Bond Lengths and Angles from Analogous Structures

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-N (pyrazine) | 1.33 - 1.34 | C-N-C (pyrazine) | ~115 |

| C-C (pyrazine) | 1.37 - 1.39 | N-C-N (pyrazine) | ~122 |

| C-C(F)₂ | 1.50 - 1.55 | F-C-F | ~109.5 |

| C-F | 1.33 - 1.36 | O-C-O | ~120 |

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Structural Confirmation

Vibrational and electronic spectroscopy provide complementary information for structural confirmation.

Infrared (IR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.com For this compound, the IR spectrum would be expected to show:

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

A strong C=O stretching vibration for the carbonyl group, around 1700-1750 cm⁻¹. researchgate.net

C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region.

Vibrations associated with the pyrazine ring, including C-H and C=N stretching and ring deformation modes. hilarispublisher.com

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov Aromatic systems like pyrazine exhibit characteristic absorption bands in the UV region. The spectrum of this compound would likely display π → π* transitions associated with the pyrazine ring. researchgate.netnist.gov The presence of the difluoroacetic acid substituent may cause a slight shift in the absorption maxima compared to unsubstituted pyrazine.

Interactive Data Table: Expected Spectroscopic Data

| Spectroscopy Type | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 2500-3300 | O-H stretch (carboxylic acid) |

| IR | 1700-1750 | C=O stretch (carboxylic acid) |

| IR | 1000-1400 | C-F stretch |

| UV-Vis | ~260-280 nm | π → π* transition (pyrazine ring) |

Synthesis of Derivatives and Functionalized Analogues of 2,2 Difluoro 2 Pyrazin 2 Yl Acetic Acid

Ester and Amide Derivatives of the Carboxylic Acid Moiety

The carboxylic acid group is a readily modifiable handle for producing a wide array of ester and amide derivatives. These transformations are typically straightforward and high-yielding, making them a common first step in diversification strategies.

Esterification Ester derivatives are commonly synthesized through the reaction of 2,2-difluoro-2-(pyrazin-2-yl)acetic acid with a corresponding alcohol under acidic conditions (e.g., using a catalytic amount of sulfuric acid) or by using coupling agents. A more direct route involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. imist.ma This approach is versatile and can be used to incorporate a wide range of alcoholic functionalities.

Amidation The synthesis of amide derivatives is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds. imist.ma Amides of this compound can be prepared by coupling the carboxylic acid with primary or secondary amines. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU are frequently employed. Alternatively, the acid can first be converted to a more reactive species, such as an acid chloride, before reaction with the desired amine. researchgate.netnih.gov This method has been used to synthesize a broad spectrum of amides, including those derived from substituted anilines and various aliphatic amines. nih.gov Recent advancements have focused on developing greener synthetic methods, such as enzyme-catalyzed aminolysis of pyrazine (B50134) esters to form amides, which can be performed in continuous-flow microreactors. nih.gov

Table 1: Examples of Ester and Amide Derivative Synthesis

| Derivative Type | Reagents and Conditions | Product Structure Example |

|---|---|---|

| Methyl Ester | Methanol, cat. H₂SO₄, reflux |  |

| Ethyl Ester | 1. SOCl₂

2. Ethanol, Pyridine |  |

| Benzyl Amide | Benzylamine, EDC, HOBt, DMF |

|

| Benzyl Amide | Benzylamine, EDC, HOBt, DMF |  |

| Aniline Amide | 1. Oxalyl Chloride

2. Aniline, TEA, DCM |

|

| Aniline Amide | 1. Oxalyl Chloride

2. Aniline, TEA, DCM |  |

| Morpholine Amide | Morpholine, Lipozyme® TL IM, tert-amyl alcohol |

|

| Morpholine Amide | Morpholine, Lipozyme® TL IM, tert-amyl alcohol |  |

|

Modifications and Substitutions on the Pyrazine Heterocycle

The pyrazine ring is an electron-deficient heterocycle, which dictates the strategies for its functionalization. Modifications to this ring can significantly impact the electronic properties, solubility, and biological interactions of the molecule.

Research into pyrazine chemistry has established several methods for introducing substituents onto the ring. researchgate.netnih.gov Halogenation, for example, can provide useful intermediates for further cross-coupling reactions. The synthesis of analogues often begins with pre-functionalized pyrazine starting materials, such as 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which can then be elaborated. researchgate.netnih.gov

Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, have greatly expanded the scope of accessible pyrazine derivatives. researchgate.net For example, Suzuki-Miyaura coupling reactions between a halogenated pyrazine precursor and various boronic acids can be used to introduce aryl or heteroaryl substituents. mdpi.com Direct C-H functionalization is another powerful technique that allows for the introduction of substituents onto the pyrazine ring without the need for pre-installed handles like halogens, representing a more atom-economical approach. mdpi.com These methods can be used to install a variety of groups at different positions on the pyrazine ring, leading to diverse analogues.

Table 2: Strategies for Pyrazine Ring Modification

| Modification Type | Synthetic Method | Example Starting Material | Resulting Moiety |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | This compound ester | Chloro-pyrazine derivative |

| Alkylation | Radical Minisci-type reaction | This compound ester | tert-Butyl-pyrazine derivative |

| Arylation | Suzuki-Miyaura Coupling | Bromo-pyrazine precursor + Phenylboronic acid | Phenyl-pyrazine derivative |

| C-H Arylation | Iron-catalyzed C-H functionalization | This compound ester + Arylboronic acid | Aryl-pyrazine derivative |

Introduction of Peripheral Functionalities on the Difluoromethyl Group

The difluoromethyl (CF₂H) group plays a crucial role in modulating the physicochemical properties of a molecule, often acting as a bioisostere for hydroxyl, thiol, or amino groups and serving as a lipophilic hydrogen bond donor. researchgate.net Direct functionalization of the C-H bond within the difluoromethyl group is chemically challenging due to its relative inertness.

Current research has heavily focused on the introduction of the difluoromethyl group onto aromatic and heteroaromatic rings rather than its subsequent modification. nih.govnih.gov These methods often employ radical processes to achieve C-H difluoromethylation. nih.govresearchgate.net While direct peripheral functionalization of the existing CF₂H group on the target molecule is not a common strategy, the synthesis of analogues with alternative fluorinated groups is a viable approach. For example, synthetic routes could be adapted to introduce groups like trifluoromethyl (CF₃) or chlorodifluoromethyl (CF₂Cl) instead of the difluoromethyl group, thereby creating analogues with altered electronic and steric properties. The acidic nature of the proton on the difluoromethyl group, however, suggests potential for deprotonation followed by reaction with electrophiles under specific conditions, though this remains a less explored avenue for this particular compound. nih.gov

Table 3: Analogue Synthesis via Modification of the Fluoroalkyl Moiety

| Strategy | Description | Example Target Moiety |

|---|---|---|

| Analogue Synthesis | Utilize starting materials that introduce alternative fluoroalkyl groups. | Trifluoromethyl (-CF₃) |

| Analogue Synthesis | Employ reagents for chlorodifluoromethylation. | Chlorodifluoromethyl (-CF₂Cl) |

| Hypothetical Functionalization | Exploit the acidic C-H bond for reaction with electrophiles. | Deuterated difluoromethyl (-CF₂D) |

Construction of Hybrid Molecules and Conjugates

Hybrid molecules and conjugates are created by linking the core structure of this compound to other chemical entities, such as other pharmacophores, biomolecules, or reporter tags. This strategy aims to create multifunctional molecules with combined or novel properties.

The carboxylic acid functionality is an ideal point for conjugation. Using the amidation and esterification reactions described in section 6.1, the core molecule can be covalently linked to amino acids, peptides, or other amine- or alcohol-containing molecules. This approach is widely used to create prodrugs or targeted drug delivery systems.

Alternatively, the pyrazine ring can be used as an anchor point for building more complex structures. Functional groups introduced onto the pyrazine ring (as described in section 6.2), such as halogens or boronic esters, can serve as handles for cross-coupling reactions. For example, a bromo-substituted analogue could be coupled with another complex heterocyclic molecule via a Suzuki or Stille reaction to form a novel hybrid compound. This strategy has been successfully employed in the total synthesis of complex natural products containing a pyrazine core, such as the pyrazine-linked bisindole alkaloid Alocasin A, which was synthesized via a double Suzuki–Miyaura coupling. mdpi.com

Table 4: Approaches to Hybrid Molecule Construction

| Conjugation Site | Linking Chemistry | Example Conjugate Partner | Resulting Hybrid Structure |

|---|---|---|---|

| Carboxylic Acid | Amide bond formation | Amino acid (e.g., Glycine) | Peptide conjugate |

| Carboxylic Acid | Ester bond formation | Polyethylene glycol (PEG) | PEGylated conjugate |

| Pyrazine Ring | Suzuki-Miyaura coupling | Indole-boronic acid | Pyrazine-indole hybrid |

| Pyrazine Ring | Sonogashira coupling | Terminal alkyne | Pyrazine-alkyne conjugate |

Based on a comprehensive search of available literature, there is currently insufficient specific information on the applications of This compound in the advanced organic synthesis fields requested.

Detailed research findings and established methodologies specifically documenting the use of this compound as a versatile building block, its role in stereoselective transformations, its contribution to the synthesis of other novel fluorinated heterocyclic compounds, or its integration into ligand design for catalysis could not be located.

While the broader classes of compounds to which it belongs—fluorinated carboxylic acids and pyrazine derivatives—are known to be valuable in chemical synthesis, specific data and examples for this particular compound are not available in the public domain at this time. Therefore, it is not possible to generate a thorough and scientifically accurate article that adheres to the requested outline.

Future Research Directions and Perspectives for 2,2 Difluoro 2 Pyrazin 2 Yl Acetic Acid Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of complex fluorinated molecules often involves harsh reagents and environmentally taxing conditions. A major future direction is the development of green and sustainable synthetic routes to 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid and its derivatives. This involves a shift away from traditional methods that may use strong bases or hazardous solvents, towards more eco-friendly alternatives. researchgate.net

Key areas of focus will include:

Biocatalysis and Fermentation: Utilizing enzymes or microorganisms for the synthesis of pyrazine (B50134) precursors or for direct fluorination reactions can offer a highly selective and environmentally benign alternative to chemical synthesis. mdpi.com The biosynthesis of pyrazines by microorganisms is considered an environmentally friendly approach compared to conventional chemical methods. mdpi.com

Microwave-Assisted Synthesis: Microwave-induced organic reaction enhancement (MORE) chemistry has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter time frames and under solvent-free conditions. researchgate.net This technique, considered a step towards green chemistry, could be applied to the synthesis of fluorinated pyrazine derivatives. researchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to scale up reactions efficiently and safely. Applying flow chemistry to fluorination reactions can minimize the risks associated with handling reactive fluorine sources.

Eco-Friendly Solvents: Replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a critical aspect of sustainable chemistry. Research into aqueous media for the synthesis of pyrazine derivatives is an active area. tandfonline.commecp2024.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous and volatile organic solvents. | Employs water, ionic liquids, or solvent-free conditions. researchgate.netmecp2024.com |

| Catalysts | May rely on heavy metals or strong mineral bases. researchgate.net | Utilizes biocatalysts (enzymes), potassium carbonate, or other eco-friendly options. researchgate.netmdpi.com |

| Energy Input | Typically involves prolonged heating under reflux. | Employs energy-efficient methods like microwave irradiation. researchgate.net |

| Reaction Time | Can require long reaction periods. researchgate.net | Significantly shorter reaction times. researchgate.net |

| Waste Generation | Can produce significant amounts of hazardous waste. | Aims to minimize by-products and waste streams. |

Discovery of Unprecedented Reactivity and Transformation Pathways

The carbon-fluorine bond is one of the strongest in organic chemistry, lending high thermal and chemical stability to organofluorine compounds. wikipedia.org However, the strong electron-withdrawing nature of fluorine atoms can also unlock unique and sometimes unprecedented reactivity. Future research will likely focus on leveraging the electronic properties of the difluoromethyl group and the pyrazine ring to discover novel chemical transformations.

Potential avenues for exploration include:

Difluorocarbene Chemistry: The difluoromethyl group can be a precursor to difluorocarbene (:CF₂), a versatile and reactive intermediate for the synthesis of gem-difluorinated structures like cyclopropanes. oup.comrsc.org Developing new methods to generate and trap difluorocarbene from this compound derivatives could lead to a wide array of new molecules.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazine ring is a highly efficient strategy for creating complex molecules. mdpi.com Research into palladium, iron, or photoredox-catalyzed C-H activation could enable the direct coupling of various substituents to the pyrazine core, bypassing traditional multi-step synthetic sequences. mdpi.com

Radical Reactions: The unique electronic environment of fluorinated compounds can influence the course of radical reactions. rsc.org Exploring novel radical-mediated transformations, such as fluoroalkylation of alkenes and alkynes, could provide new pathways to complex difluorinated structures. sigmaaldrich.comrsc.org

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce the 2,2-Difluoro-2-(pyrazin-2-yl)acetyl moiety into chiral molecules is a significant challenge. Success in this area would provide access to enantiomerically pure compounds, which is crucial for pharmaceutical applications.

Application of Artificial Intelligence and Machine Learning in Chemical Design

The process of discovering and developing new molecules is traditionally time-consuming and expensive. mdpi.com Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in drug discovery and materials science, capable of accelerating this process significantly. nih.gov For a molecule like this compound, AI and ML can be applied in several ways.

Key applications include:

De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties. nih.gov By using the this compound scaffold as a starting point, AI can design new derivatives with optimized efficacy, selectivity, and safety profiles.

Property Prediction: Machine learning models, such as graph neural networks, can be trained on large datasets to accurately predict the physicochemical and biological properties of new compounds, including solubility, bioavailability, and toxicity. nih.govastrazeneca.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Synthesis Planning: AI tools can devise novel and efficient synthetic routes to target molecules. By analyzing vast databases of chemical reactions, these programs can suggest optimal reaction conditions and starting materials, overcoming complex synthetic challenges.

High-Throughput Screening Analysis: AI can analyze the large datasets generated from high-throughput screening to identify structure-activity relationships (SAR) and guide the optimization of lead compounds. astrazeneca.com

Table 2: Role of AI/ML in the Chemical Design and Discovery Pipeline

| Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analyze biological data to identify and validate new drug targets. nih.gov | Accelerates the initial stages of drug discovery. |

| Hit Identification | Predict the binding affinity of virtual compounds to a target protein. nih.gov | Enables efficient virtual screening of vast chemical libraries. |

| Lead Optimization | Predict ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.com | Reduces late-stage failures by focusing on candidates with better drug-like properties. |

| Synthesis Design | Propose retrosynthetic pathways for complex target molecules. | Streamlines the chemical synthesis and scale-up process. |

Expansion into Novel Interdisciplinary Fields Beyond Conventional Organic Chemistry

The unique properties conferred by fluorine atoms make organofluorine compounds valuable in fields beyond traditional pharmaceuticals and agrochemicals. chinesechemsoc.org Future research on this compound will likely explore its potential in a variety of interdisciplinary areas.

Materials Science: Fluorinated compounds are known for their unique properties, including thermal stability and lipophobicity. wikipedia.org Derivatives of this compound could be investigated as building blocks for advanced polymers, liquid crystals, or functional materials for electronics and optoelectronics.

Chemical Biology: The pyrazine-difluoroacetic acid scaffold could be incorporated into chemical probes to study biological processes. The fluorine atoms can serve as reporters for ¹⁹F NMR spectroscopy, a powerful tool for studying molecular interactions and cellular environments without background interference.

Medical Imaging: Fluorine-18 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. Developing methods to incorporate ¹⁸F into the this compound structure could lead to new PET tracers for diagnosing and monitoring diseases. The incorporation of fluorine can also be beneficial for Magnetic Resonance Imaging (MRI) applications. nih.gov

Agrochemicals: Approximately 50% of agrochemicals contain one or more fluorine atoms, which can enhance their efficacy and metabolic stability. chinesechemsoc.org The pyrazine ring is also a common feature in bioactive molecules. tandfonline.com Therefore, derivatives of this compound represent a promising scaffold for the development of new herbicides, fungicides, and insecticides.

Table 3: Potential Interdisciplinary Applications

| Field | Key Property Conferred by Fluorine | Potential Application |

|---|---|---|

| Materials Science | High thermal stability, hydrophobicity. wikipedia.org | Development of fluoropolymers, specialized coatings, and electronic materials. |

| Medical Imaging (PET/MRI) | Unique NMR signal, ability to incorporate ¹⁸F. nih.gov | Creation of novel contrast agents and diagnostic tracers. nih.gov |

| Chemical Biology | ¹⁹F NMR handle, metabolic stability. | Design of chemical probes to investigate biological pathways. |

| Agrochemicals | Increased biological activity and stability. chinesechemsoc.org | Discovery of next-generation pesticides and herbicides. |

Q & A

Q. What are the optimal synthetic strategies for 2,2-Difluoro-2-(pyrazin-2-yl)acetic acid in academic research?

Methodological Answer: The compound is synthesized via multicomponent Ugi reactions using 2,2-difluoro-2-(phenylthio)acetic acid as a key building block. Key steps include:

- Ugi Reaction: Combine substituted anilines, benzaldehyde, isocyanides, and the difluoro-containing acid under solvent-free conditions for high efficiency .

- Desulfanylation: Remove the phenylsulfanyl (PhS) group using BuSnH and AIBN to yield the final difluoromethyl-containing product .

- Alternative Approaches: Hydrolysis of esters (e.g., ethyl 2,2-difluoro-2-(phenylthio)acetate) under basic conditions provides intermediates .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Ugi Reaction | Solvent-free, 24–48h | 70–85% | |

| Desulfanylation | BuSnH/AIBN, toluene, reflux | 60–75% | |

| Ester Hydrolysis | NaOH, aqueous ethanol, rt | ~95% |

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm the difluoromethyl group and pyrazine ring. The CF group appears as a singlet at ~110–120 ppm in NMR .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for structure refinement. Single crystals grown via slow evaporation in methanol/water mixtures provide high-resolution data (R factor < 0.05) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHFNO: calc. 193.0283, observed 193.0285) .

Q. What safety protocols are critical when handling this compound due to its reactivity?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent moisture absorption and decomposition .

- Handling: Use explosion-proof equipment, avoid sparks, and wear nitrile gloves, goggles, and flame-retardant lab coats. Conduct reactions in fume hoods .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using difluoroacetic acid derivatives in multicomponent reactions?

Methodological Answer: Discrepancies arise from steric/electronic effects of fluorine atoms. For example:

- In Ugi reactions, trifluoroacetic acid reacts efficiently (~80% yield), while difluoroacetic acid fails due to reduced nucleophilicity of the α-H .

- Mitigation: Introduce electron-withdrawing groups (e.g., PhS) to stabilize intermediates. Optimize solvent-free conditions to enhance reaction kinetics .

Q. What challenges arise in X-ray crystallography for confirming the structure of this compound, and how are they addressed?

Methodological Answer:

Q. What mechanistic insights explain the role of the phenylsulfanyl group in the synthesis of difluoromethyl-containing pseudopeptides?

Methodological Answer:

- Protection Strategy: The PhS group acts as a temporary protecting group, preventing unwanted side reactions (e.g., oxidation) during the Ugi reaction .

- Reductive Cleavage: BuSnH abstracts the sulfur atom via radical intermediates, yielding the CFH group without disrupting the peptide backbone .

- Evidence: NMR shows a shift from δ = 120 ppm (PhS-CF) to δ = 115 ppm (CFH) post-desulfanylation .

Q. How does the difluoromethyl group influence the biological activity of pseudopeptides derived from this compound?

Methodological Answer:

- Metabolic Stability: The CFH group resists enzymatic degradation, enhancing bioavailability compared to non-fluorinated analogs .

- Binding Affinity: Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., protease inhibitors).

- Case Study: CFH-containing pseudopeptides showed 10-fold higher activity against Trypanosoma brucei than non-fluorinated counterparts .

Q. What analytical methods are recommended for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC Analysis: Use a C18 column (MeCN/HO + 0.1% TFA) to monitor degradation products. Purity >95% is achievable with gradient elution .

- Stability Studies: Accelerated aging at 40°C/75% RH for 4 weeks reveals <2% decomposition when stored under N .

- Karl Fischer Titration: Detect moisture content (<0.1% w/w) to ensure compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.